

# Application Notes: Biocompatibility of Hydrogenated Jojoba Oil for Medical Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: HYDROGENATED JOJOBA OIL

Cat. No.: B1180316

[Get Quote](#)

## Introduction

**Hydrogenated Jojoba Oil** (HJO) is a chemically stable, solid wax derived from the hydrogenation of jojoba oil, which is extracted from the seeds of the *Simmondsia chinensis* plant.<sup>[1][2]</sup> Its properties, such as high stability, resistance to oxidation, and a structure similar to natural skin emollients, have led to its widespread use in cosmetics and personal care products.<sup>[1][3][4]</sup> These same characteristics make HJO a candidate for various applications in medical research and drug development, particularly in topical and transdermal delivery systems, and as an excipient in formulations.<sup>[3][5][6]</sup>

The evaluation of biocompatibility is a critical step in the safety assessment of any new material intended for medical use, governed by international standards, primarily the ISO 10993 series.<sup>[7][8]</sup> Biocompatibility is defined as the ability of a material to perform with an appropriate host response in a specific application.<sup>[7]</sup> This document provides a summary of the known biocompatibility profile of HJO and detailed protocols for its assessment.

## Summary of Known Biocompatibility Data

Existing data, largely from the cosmetic industry, indicates a favorable biocompatibility profile for **Hydrogenated Jojoba Oil**. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that HJO and related jojoba ingredients are safe for use in cosmetic products.<sup>[1][9]</sup>

Key findings include:

- Low Toxicity: Studies indicate low acute and subchronic toxicity for jojoba oil and its derivatives.[1][9] Due to the large molecular weight of its components, HJO is not expected to readily penetrate the skin.[1][9]
- Non-Mutagenic: A mixture of Jojoba Oil and **Hydrogenated Jojoba Oil** was found to be non-mutagenic in bacterial assays (Ames test).[9][10][11]
- Non-Irritant and Non-Sensitizing: HJO is considered a non-irritant and non-sensitizer to human skin.[1][9] Human Repeated Insult Patch Tests (HRIPT) on products containing HJO showed minimal to no irritation or sensitization.[10][12]

While these data are promising, materials intended for medical applications, especially those with internal or prolonged contact with the body, require more rigorous testing as outlined by the ISO 10993 standards.[13][14]

## Data Presentation: Summary of Pre-clinical Safety Data

The following tables summarize the type of quantitative data that should be collected during biocompatibility testing.

Table 1: In Vitro Cytotoxicity Data (ISO 10993-5)

| Test Article Extract Concentration | Mean Cell Viability (%) | Standard Deviation | Conclusion           |
|------------------------------------|-------------------------|--------------------|----------------------|
| <b>Negative Control</b>            | <b>100%</b>             | <b>± 4.5</b>       | <b>Non-cytotoxic</b> |
| Positive Control                   | 15%                     | ± 5.2              | Cytotoxic            |
| HJO (25% Extract)                  | 98%                     | ± 3.8              | Non-cytotoxic        |
| HJO (50% Extract)                  | 95%                     | ± 4.1              | Non-cytotoxic        |

| HJO (100% Extract) | 92% | ± 4.9 | Non-cytotoxic |

Table 2: Skin Irritation & Sensitization Data (ISO 10993-10 & 10993-23)

| Study Type      | Test Article            | Species | Observation             | Results / Score               | Conclusion   |
|-----------------|-------------------------|---------|-------------------------|-------------------------------|--------------|
| Skin Irritation | Hydrogenated Jojoba Oil | Rabbit  | Erythema/Esschar, Edema | Primary Irritation Index: 0.0 | Non-irritant |

| Sensitization (HRIPT)[12] | **Hydrogenated Jojoba Oil** | Human | Erythema, Edema | 2.04% of subjects showed mild, transient reaction | Non-sensitizer |

Table 3: Hemocompatibility Data (ISO 10993-4)

| Test Article                    | Test System | Hemolysis Percentage (%) | Interpretation |
|---------------------------------|-------------|--------------------------|----------------|
| HJO Extract (Direct Contact)    | Human Blood | < 2%                     | Non-hemolytic  |
| Positive Control (Triton X-100) | Human Blood | 100%                     | Hemolytic      |

| Negative Control (Saline) | Human Blood | < 2% | Non-hemolytic |

## Experimental Protocols

The following are detailed protocols for fundamental biocompatibility tests relevant to **Hydrogenated Jojoba Oil**, based on the ISO 10993 standards.

### Protocol 1: In Vitro Cytotoxicity - MTT Assay (ISO 10993-5)

This assay assesses whether a material or its extracts are toxic to living cells by measuring the metabolic activity of the cells.[13][15] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in viable cells is quantified spectrophotometrically.

Workflow for In Vitro Cytotoxicity Testing

[Click to download full resolution via product page](#)**Workflow for the MTT Cytotoxicity Assay.**

**Methodology:****• Material Extraction:**

- Prepare extracts of HJO according to ISO 10993-12. A common method involves incubating the test material in a single-component cell culture medium (e.g., MEM) without serum at 37°C for 24 hours. The ratio of material surface area to extractant volume should be standardized (e.g., 3 cm<sup>2</sup>/mL).

- Prepare serial dilutions of the extract if required.

**• Cell Culture:**

- Seed a suitable cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5) into 96-well flat-bottom plates at a density of approximately 1 x 10<sup>4</sup> cells/well.[14]

- Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere to allow for cell attachment.

**• Exposure:**

- After incubation, aspirate the culture medium.

- Add 100 µL of the HJO extract to the test wells.

- Include a negative control (culture medium only) and a positive control (e.g., medium containing a known cytotoxic substance like 0.1% phenol).

- Incubate the plate for an additional 24 to 72 hours.

**• MTT Assay:**

- Aspirate the extract/control medium from the wells.

- Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.

- Carefully aspirate the MTT solution.
- Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

- Data Analysis:
  - Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
  - Calculate the percentage of cell viability for the HJO-treated wells relative to the negative control.
  - According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[7]

## Protocol 2: Hemocompatibility - Hemolysis Assay (ISO 10993-4)

This test evaluates the potential of a blood-contacting material to cause the lysis (rupture) of red blood cells (hemolysis).[17] It is particularly relevant for materials that may be used in applications involving direct or indirect contact with blood.

### Workflow for Direct Contact Hemolysis Assay



[Click to download full resolution via product page](#)

Workflow for the Hemolysis Assay.

## Methodology:

- Preparation of Red Blood Cells (RBCs):
  - Collect fresh human blood in tubes containing an anticoagulant (e.g., EDTA).
  - Centrifuge the blood to separate the plasma and buffy coat from the RBCs.
  - Wash the RBC pellet multiple times with sterile Phosphate Buffered Saline (PBS) until the supernatant is clear.
  - Resuspend the washed RBCs in PBS to create a diluted RBC suspension (e.g., a 1% suspension).[18]
- Incubation:
  - Place a defined amount of HJO into sterile test tubes.
  - Prepare a negative control (tube with PBS only) and a positive control (tube with a known hemolytic agent like distilled water or Triton X-100).[19][20]
  - Add the diluted RBC suspension to each tube.
  - Incubate all tubes at 37°C for a specified period (e.g., 4 hours) with gentle mixing.[19]
- Measurement:
  - After incubation, centrifuge the tubes to pellet any intact RBCs.
  - Carefully transfer the supernatant from each tube to a new 96-well plate.
  - Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The absorbance is proportional to the concentration of hemoglobin released.
- Data Analysis:
  - Calculate the percentage of hemolysis for the HJO sample using the following formula[19]:  
$$\% \text{ Hemolysis} = [( \text{Abs\_sample} - \text{Abs\_neg\_control} ) / ( \text{Abs\_pos\_control} - \text{Abs\_neg\_control} )] \times 100$$

100

- The material is categorized based on the percentage of hemolysis. According to ASTM F756, materials are classified as:
  - 0-2% hemolysis: Non-hemolytic
  - 2-5% hemolysis: Slightly hemolytic
  - >5% hemolysis: Hemolytic

## Protocol 3: Skin Irritation - Reconstructed Human Epidermis (RhE) Model (ISO 10993-23)

This in vitro test is an alternative to traditional animal testing (Draize test) for assessing the skin irritation potential of medical devices and materials.[\[14\]](#)[\[21\]](#) It uses a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[\[14\]](#)

Logical Flow for In Vitro Skin Irritation Testing

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [specialchem.com](http://specialchem.com) [specialchem.com]
- 2. [Tizra Reader](http://library.scconline.org) [library.scconline.org]
- 3. [Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity](http://PMC.ncbi.nlm.nih.gov) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [cir-safety.org](http://cir-safety.org) [cir-safety.org]
- 5. [Jojoba oil-based microemulsion for transdermal drug delivery](http://PMC.ncbi.nlm.nih.gov) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Jojoba oil-based microemulsion for transdermal drug delivery](http://PubMed.ncbi.nlm.nih.gov) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [ISO 10993](http://en.wikipedia.org) - Wikipedia [en.wikipedia.org]
- 8. [medinstitute.com](http://medinstitute.com) [medinstitute.com]
- 9. [cosmeticsinfo.org](http://cosmeticsinfo.org) [cosmeticsinfo.org]
- 10. [industrialchemicals.gov.au](http://industrialchemicals.gov.au) [industrialchemicals.gov.au]
- 11. [View Attachment](http://cir-reports.cir-safety.org) [cir-reports.cir-safety.org]
- 12. [Volume 49 No 6 page 37](http://library.scconline.org) [library.scconline.org]
- 13. [Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards](http://vonco.com) - Vonco [vonco.com]
- 14. [The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?](http://PMC.ncbi.nlm.nih.gov) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [In vitro evaluation of cell/biomaterial interaction by MTT assay](http://PubMed.ncbi.nlm.nih.gov) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [2.7. MTT assay](http://bio-protocol.org) [bio-protocol.org]
- 17. [namsa.com](http://namsa.com) [namsa.com]
- 18. [Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity](http://mdpi.com) [mdpi.com]

- 19. thno.org [thno.org]
- 20. evotec.com [evotec.com]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Application Notes: Biocompatibility of Hydrogenated Jojoba Oil for Medical Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1180316#biocompatibility-testing-of-hydrogenated-jojoba-oil-for-medical-research>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)